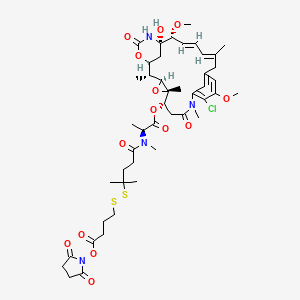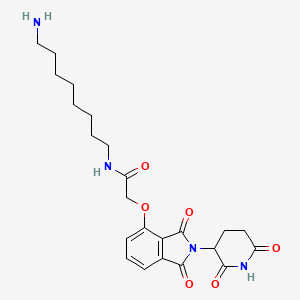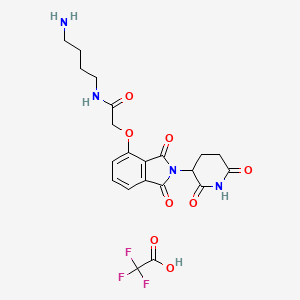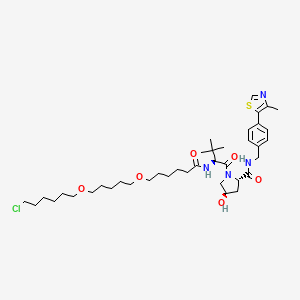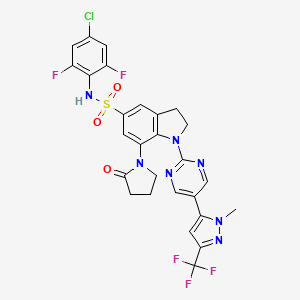
Sulfo-Cyanine3-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cyanine3-alkyne is a water-soluble alkyne dye used for copper-catalyzed click chemistry . It is an analog of Cy3® alkyne and is compatible with a wide range of fluorescent scanners, imagers, microscopes, and other instrumentation . It is a bright and photostable dye, which can be easily detected in gels by the naked eye in low amounts .
Synthesis Analysis
Sulfo-Cyanine3-alkyne is a dye used for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine3-alkyne is C34H41N3O7S2 . The exact mass is 667.23859300 g/mol and the molecular weight is 667.8 g/mol . The InChI and Canonical SMILES representations provide detailed structural information .Chemical Reactions Analysis
Sulfo-Cyanine3-alkyne, as a click chemistry reagent, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Sulfo-Cyanine3-alkyne has a molecular weight of 667.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 11 and a Topological Polar Surface Area of 164 Ų .Aplicaciones Científicas De Investigación
Imaging
Cy3-YNE is commonly used in fluorescent imaging due to its bright, orange fluorescence. It is particularly suited for the 532 nm laser line and can be used in various imaging techniques, including confocal microscopy and fluorescence microscopy .
Flow Cytometry
In flow cytometry , Cy3-YNE can be used to label cells or biomolecules, allowing for the analysis of cell populations based on their fluorescent properties .
Genomics
This compound is utilized in genomics for labeling nucleic acids. It’s often used in applications such as quantitative PCR (qPCR) , DNA sequencing , and microarray hybridization .
Fluorescence In Situ Hybridization (FISH)
Cy3-YNE is applied in FISH to label DNA or RNA probes, which bind to specific sequences of interest within the genome, allowing for localization and visualization of genes or other genomic elements .
Förster Resonance Energy Transfer (FRET)
In FRET applications, Cy3-YNE can act as a fluorescent donor or acceptor molecule to study molecular interactions and distances at a nanoscale level .
Biomolecule Probing
Due to its unique photophysical and photochemical properties, Cy3-YNE serves as a potential probe for biomolecules in medical biochemistry and biophysics research .
Mecanismo De Acción
Target of Action
Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is primarily used for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a valuable tool in click chemistry, a powerful method for bioconjugation.
Mode of Action
The interaction of Cy3-YNE with its targets involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction allows Cy3-YNE to bind to molecules containing azide groups, such as proteins, peptides, and DNA . This binding process enables the labeling of these biomolecules, which can then be detected due to the fluorescent properties of Cy3-YNE .
Biochemical Pathways
The primary biochemical pathway affected by Cy3-YNE involves the labeling and detection of biomolecules. By binding to proteins, peptides, and DNA, Cy3-YNE allows for the visualization and study of these biomolecules . This can be particularly useful in research fields such as genomics and proteomics .
Pharmacokinetics
As a dye used for labeling biomolecules, it’s likely that its bioavailability and pharmacokinetics would depend on the specific properties of the biomolecule it’s attached to .
Result of Action
The primary result of Cy3-YNE’s action is the labeling of biomolecules, which allows for their visualization and study . For example, it has been used to detect target DNA or extracted RNA from COVID-19 samples using the fluorescence resonance energy transfer (FRET) experiment . Moreover, it has been shown that Cy3-YNE can target and deliver cargoes to mitochondria in cancer cells, enhancing the anti-cancer activity of small-molecule cargoes .
Action Environment
The fluorescent properties of Cy3-YNE, like many cyanine dyes, can be influenced by the environment . Factors such as solubility and rotational degrees of freedom can affect the fluorescence efficiency of Cy3-YNE . Additionally, the formation of aggregates in aqueous solutions can impair the fluorescence intensity of cyanine dyes due to self-quenching .
Propiedades
IUPAC Name |
2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfo-Cyanine3-alkyne | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

